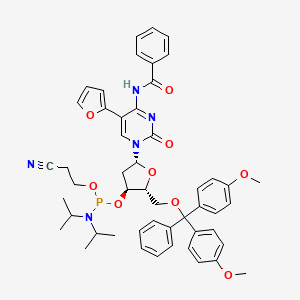

5-(Furan-2-yl)-dC CEP

Description

Properties

Molecular Formula |

C50H54N5O9P |

|---|---|

Molecular Weight |

900.0 g/mol |

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(furan-2-yl)-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C50H54N5O9P/c1-34(2)55(35(3)4)65(62-30-14-28-51)64-44-31-46(54-32-42(43-19-13-29-60-43)47(53-49(54)57)52-48(56)36-15-9-7-10-16-36)63-45(44)33-61-50(37-17-11-8-12-18-37,38-20-24-40(58-5)25-21-38)39-22-26-41(59-6)27-23-39/h7-13,15-27,29,32,34-35,44-46H,14,30-31,33H2,1-6H3,(H,52,53,56,57)/t44-,45+,46+,65?/m0/s1 |

InChI Key |

BXTXNXZAVQZNCR-KIAHVEAYSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)C7=CC=CO7 |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)C7=CC=CO7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Furan-2-yl)-2'-deoxycytidine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 5-(Furan-2-yl)-2'-deoxycytidine phosphoramidite, a modified nucleoside of significant interest for the development of therapeutic oligonucleotides and advanced biological research. The introduction of a furan moiety at the 5-position of deoxycytidine can modulate the biophysical properties of DNA, such as thermal stability and resistance to nuclease degradation, and can also serve as a versatile handle for further chemical modifications.

The synthetic strategy outlined herein begins with the commercially available 2'-deoxyuridine and proceeds through a series of protection, halogenation, and cross-coupling reactions to construct the desired nucleoside, which is then converted to the corresponding phosphoramidite for use in automated oligonucleotide synthesis.

Overall Synthetic Workflow

The synthesis of 5-(Furan-2-yl)-2'-deoxycytidine phosphoramidite is a multi-step process that begins with the protection of the hydroxyl groups of 2'-deoxyuridine. The protected nucleoside is then iodinated at the 5-position of the pyrimidine ring. The resulting 5-iodo-2'-deoxyuridine is subsequently converted to the corresponding 5-iodo-2'-deoxycytidine derivative. A key step in this synthesis is the palladium-catalyzed Suzuki cross-coupling reaction to introduce the furan-2-yl group. Following the successful coupling, the protecting groups are removed, and the 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group. The final step involves the phosphitylation of the 3'-hydroxyl group to yield the target phosphoramidite.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous 5-substituted pyrimidine nucleosides. Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions.

Step 1: Synthesis of 3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyuridine

This step involves the protection of the 3' and 5' hydroxyl groups of 2'-deoxyuridine using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent unwanted side reactions in subsequent steps.

Materials:

-

2'-Deoxyuridine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2'-deoxyuridine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DMF to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with EtOAc (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the title compound.

Step 2: Synthesis of 3',5'-Di-O-tert-butyldimethylsilyl-5-iodo-2'-deoxyuridine

This protocol describes the regioselective iodination at the C5 position of the protected deoxyuridine.

Materials:

-

3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyuridine

-

Iodine (I₂)

-

N-Iodosuccinimide (NIS)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyuridine (1.0 eq) in anhydrous DCM.

-

Add N-Iodosuccinimide (1.2 eq) and a catalytic amount of Iodine to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours in the dark.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with saturated aqueous Na₂S₂O₃ solution to quench excess iodine.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the iodinated product.

Step 3: Synthesis of N⁴-Benzoyl-3',5'-Di-O-tert-butyldimethylsilyl-5-iodo-2'-deoxycytidine

This three-part procedure converts the protected 5-iodo-2'-deoxyuridine into the corresponding protected 5-iodo-2'-deoxycytidine derivative.

Materials:

-

3',5'-Di-O-tert-butyldimethylsilyl-5-iodo-2'-deoxyuridine

-

Phosphorus oxychloride (POCl₃)

-

1,2,4-Triazole

-

Anhydrous Acetonitrile (MeCN)

-

Aqueous Ammonia (NH₄OH)

-

Dioxane

-

Benzoic anhydride (Bz₂O)

-

Anhydrous Pyridine

Procedure:

-

Activation: To a solution of 1,2,4-triazole (4.0 eq) in anhydrous MeCN, add POCl₃ (1.5 eq) at 0 °C and stir for 30 minutes. Then, add a solution of 3',5'-Di-O-tert-butyldimethylsilyl-5-iodo-2'-deoxyuridine (1.0 eq) in anhydrous MeCN and stir at room temperature for 2-3 hours.

-

Amination: Cool the reaction mixture to 0 °C and add aqueous NH₄OH. Stir at room temperature for 3-4 hours.

-

Benzoylation: Concentrate the reaction mixture and dissolve the residue in anhydrous pyridine. Add benzoic anhydride (1.5 eq) and stir at room temperature for 12-16 hours.

-

Quench the reaction with water and extract with EtOAc.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over Na₂SO₄.

-

Concentrate the solution and purify the crude product by silica gel column chromatography.

Step 4: Synthesis of N⁴-Benzoyl-3',5'-Di-O-tert-butyldimethylsilyl-5-(Furan-2-yl)-2'-deoxycytidine (Suzuki Coupling)

This is the key step to introduce the furan moiety via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

N⁴-Benzoyl-3',5'-Di-O-tert-butyldimethylsilyl-5-iodo-2'-deoxycytidine

-

Furan-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Celite

Procedure:

-

To a degassed solution of N⁴-Benzoyl-3',5'-Di-O-tert-butyldimethylsilyl-5-iodo-2'-deoxycytidine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add furan-2-boronic acid (1.5 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.1 eq).

-

Heat the reaction mixture at 80-90 °C under an inert atmosphere (Argon or Nitrogen) for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with EtOAc.

-

Concentrate the filtrate and partition between EtOAc and water.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Step 5: Synthesis of 5-(Furan-2-yl)-2'-deoxycytidine

This step involves the removal of the silyl and benzoyl protecting groups.

Materials:

-

N⁴-Benzoyl-3',5'-Di-O-tert-butyldimethylsilyl-5-(Furan-2-yl)-2'-deoxycytidine

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanolic ammonia (7N)

Procedure:

-

Dissolve N⁴-Benzoyl-3',5'-Di-O-tert-butyldimethylsilyl-5-(Furan-2-yl)-2'-deoxycytidine (1.0 eq) in anhydrous THF.

-

Add TBAF solution (2.5 eq) and stir at room temperature for 4-6 hours.

-

Monitor the deprotection of the silyl groups by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in methanolic ammonia and stir at room temperature for 16-24 hours to remove the benzoyl group.

-

Concentrate the solution and purify the crude product by silica gel column chromatography to obtain the unprotected nucleoside.

Step 6: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-5-(Furan-2-yl)-2'-deoxycytidine

This protocol describes the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, which is essential for automated DNA synthesis.

Materials:

-

5-(Furan-2-yl)-2'-deoxycytidine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

Methanol (MeOH)

Procedure:

-

Co-evaporate 5-(Furan-2-yl)-2'-deoxycytidine (1.0 eq) with anhydrous pyridine.

-

Dissolve the residue in anhydrous pyridine and add DMT-Cl (1.1 eq).

-

Stir the reaction at room temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a small amount of MeOH.

-

Concentrate the mixture and partition the residue between DCM and saturated aqueous NaHCO₃ solution.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by silica gel column chromatography.

Step 7: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-5-(Furan-2-yl)-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

This final step converts the protected nucleoside into its phosphoramidite derivative.

Materials:

-

5'-O-(4,4'-Dimethoxytrityl)-5-(Furan-2-yl)-2'-deoxycytidine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve 5'-O-(4,4'-Dimethoxytrityl)-5-(Furan-2-yl)-2'-deoxycytidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add DIPEA (2.5 eq) to the solution.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC and ³¹P NMR spectroscopy.

-

Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude phosphoramidite by silica gel column chromatography, eluting with a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent decomposition on the silica gel.

-

Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to obtain the final phosphoramidite as a white foam.

Data Presentation

The following tables summarize the expected yields for each step of the synthesis, based on literature reports for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of Intermediates

| Step | Product | Starting Material | Expected Yield (%) |

| 1 | 3',5'-Di-O-TBDMS-2'-deoxyuridine | 2'-Deoxyuridine | 85 - 95 |

| 2 | 3',5'-Di-O-TBDMS-5-iodo-2'-deoxyuridine | 3',5'-Di-O-TBDMS-2'-deoxyuridine | 80 - 90 |

| 3 | N⁴-Benzoyl-3',5'-Di-O-TBDMS-5-iodo-2'-deoxycytidine | 3',5'-Di-O-TBDMS-5-iodo-2'-deoxyuridine | 60 - 75 |

| 4 | N⁴-Benzoyl-3',5'-Di-O-TBDMS-5-(Furan-2-yl)-2'-deoxycytidine | N⁴-Benzoyl-3',5'-Di-O-TBDMS-5-iodo-2'-deoxycytidine | 70 - 85 |

| 5 | 5-(Furan-2-yl)-2'-deoxycytidine | N⁴-Benzoyl-3',5'-Di-O-TBDMS-5-(Furan-2-yl)-2'-deoxycytidine | 75 - 90 |

Table 2: Synthesis of the Final Phosphoramidite

| Step | Product | Starting Material | Expected Yield (%) |

| 6 | 5'-O-DMT-5-(Furan-2-yl)-2'-deoxycytidine | 5-(Furan-2-yl)-2'-deoxycytidine | 80 - 90 |

| 7 | 5'-O-DMT-5-(Furan-2-yl)-2'-deoxycytidine-3'-O-phosphoramidite | 5'-O-DMT-5-(Furan-2-yl)-2'-deoxycytidine | 85 - 95 |

Conclusion

The synthetic route detailed in this technical guide provides a robust and adaptable methodology for the preparation of 5-(Furan-2-yl)-2'-deoxycytidine phosphoramidite. By leveraging well-established protection strategies and a key palladium-catalyzed cross-coupling reaction, this valuable building block can be efficiently synthesized for its incorporation into custom oligonucleotides. The availability of this modified phosphoramidite will undoubtedly facilitate further research into the structure-activity relationships of modified nucleic acids and accelerate the development of novel oligonucleotide-based therapeutics and diagnostic tools.

An In-depth Technical Guide on the Core Mechanism of Action of 5-(Furan-2-yl)-dC CEP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-(Furan-2-yl)-dC CEP is understood to be a custom-synthesized, modified nucleoside phosphoramidite. In this context, "dC" signifies deoxycytidine, "5-(Furan-2-yl)" indicates a furan-2-yl moiety attached at the 5th position of the cytosine base, and "CEP" refers to a cyanoethyl phosphoramidite group. This molecule is not a therapeutic agent with a pharmacological mechanism of action in the traditional sense. Instead, it is a specialized chemical building block designed for the automated synthesis of modified oligonucleotides.

The "mechanism of action" of this compound is its chemical reactivity within the well-established phosphoramidite cycle for solid-phase DNA synthesis. Its purpose is to be incorporated at specific sites within a growing DNA strand, thereby introducing a novel chemical functionality—the furan group. This guide details the chemical mechanism by which this phosphoramidite is utilized in oligonucleotide synthesis and explores the potential functional consequences of incorporating a furan-2-yl modification into a DNA duplex.

Core Mechanism of Action: The Phosphoramidite Synthesis Cycle

The synthesis of custom oligonucleotides is a cyclic process where each cycle adds one nucleotide to the growing chain. This process is highly efficient and automated.[1][2] The this compound molecule participates in this four-step cycle just as standard dA, dG, dC, and T phosphoramidites do. The cycle proceeds in the 3' to 5' direction.[3]

The four primary steps are:

-

Deblocking (Detritylation): The cycle begins with a solid support-bound nucleoside chain. The 5'-hydroxyl group of the terminal nucleoside is protected by a dimethoxytrityl (DMT) group. This DMT group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA), exposing the 5'-hydroxyl group for the next reaction.[3][4]

-

Coupling: The activated 5-(Furan-2-yl)-dC phosphoramidite is delivered to the solid support along with an activator, typically a weak acid like tetrazole. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[1][5]

-

Capping: The coupling reaction is highly efficient (typically >99%), but a small percentage of the 5'-hydroxyl groups may fail to react. To prevent these unreacted chains from elongating in subsequent cycles and generating deletion mutants, they are permanently blocked. This is achieved by acetylating the unreacted 5'-hydroxyl groups using reagents like acetic anhydride and N-methylimidazole.[3][4]

-

Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester. This is accomplished by treating the support-bound DNA with an oxidizing agent, typically an iodine solution in the presence of water and a weak base.[1][4]

Following oxidation, the cycle repeats with the deblocking of the newly added nucleotide, continuing until the desired sequence is synthesized.

Potential Impact of the 5-(Furan-2-yl) Modification

Modifications at the C5 position of pyrimidines are a common strategy to alter the properties of DNA without disrupting the Watson-Crick base pairing.[6] While specific data for the furan-2-yl modification is not publicly available, we can infer its potential effects based on the known impacts of other C5 substitutions.

-

Duplex Stability: Bulky hydrophobic groups at the C5 position can increase the thermal stability (melting temperature, Tm) of DNA duplexes by enhancing base stacking interactions. For instance, C5-propynyl modifications are known to significantly increase the thermal and mechanical stability of DNA.[7] The aromatic furan ring may offer similar stabilizing effects.

-

Chemical Reactivity: The furan moiety is an electron-rich aromatic ring that can participate in various chemical reactions, including cycloadditions. This introduces a chemically reactive handle into the DNA, which could be used for cross-linking to other molecules or for studying DNA damage mechanisms.

-

Structural Probing: The furan group can serve as a spectroscopic or structural probe. Its unique electronic properties may be detectable by fluorescence or other spectroscopic methods, and its presence could aid in the X-ray crystallographic phasing of DNA-protein complexes, similar to selenium-modified DNA.[8]

Quantitative Data

Quantitative analysis in this context relates to the efficiency of the synthesis process and the properties of the resulting modified oligonucleotide.

Table 1: Effect of Coupling Efficiency on Final Oligonucleotide Yield

The overall yield of full-length oligonucleotide is highly dependent on the coupling efficiency at each step. Even a small decrease in efficiency per cycle results in a significant reduction in the final product.[9]

| Coupling Efficiency per Cycle | Theoretical Max. Yield of a 20-mer (%) | Theoretical Max. Yield of a 50-mer (%) | Theoretical Max. Yield of a 100-mer (%) |

| 98.0% | 68.1 | 36.4 | 13.3 |

| 99.0% | 82.6 | 61.0 | 36.6 |

| 99.5% | 90.9 | 78.1 | 60.6 |

| 99.8% | 96.3 | 90.5 | 81.9 |

Calculated as (Coupling Efficiency)(Number of couplings) x 100. A 20-mer has 19 couplings.

Table 2: Representative Thermal Stability (Tm) Data for C5-Modified DNA:RNA Hybrids

This table presents example data for other C5 modifications to illustrate their potential impact on duplex stability, a key parameter for antisense and siRNA applications. The values represent the change in melting temperature (ΔTm) per modification compared to an unmodified duplex.

| C5 Modification on Deoxyuridine | ΔTm per Modification (°C) | Reference |

| 5-Propynyl | +1.7 | [10] |

| 5-Methyl | +0.5 | Generic Value |

| 5-Bromo | +0.3 | Generic Value |

| 5-Fluoro | +0.5 | [11] |

| 5-(Furan-2-yl) | Hypothesized to be positive | N/A |

Experimental Protocols

The following is a generalized protocol for using a modified phosphoramidite like this compound in an automated DNA synthesizer.

Protocol 1: Automated Oligonucleotide Synthesis

-

Preparation:

-

Dissolve the this compound in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).

-

Install the vial on a designated port on the automated DNA synthesizer.

-

Ensure all other standard reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizer, deblocking solution) are fresh and sufficient.

-

Program the desired oligonucleotide sequence into the synthesizer, specifying the custom base at the required position(s).

-

-

Synthesis:

-

Initiate the synthesis run on the desired scale (e.g., 1 µmol).

-

The synthesizer will automatically perform the phosphoramidite cycle (Deblocking, Coupling, Capping, Oxidation) for each nucleotide in the sequence.[12]

-

Monitor the trityl cation release after each deblocking step to assess coupling efficiency in real-time.[3]

-

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, transfer the solid support (e.g., CPG beads) to a vial.

-

Add a concentrated solution of ammonium hydroxide (or a milder base if the modification is base-labile).

-

Heat the sealed vial at a specified temperature (e.g., 55°C) for several hours (e.g., 8-12 hours). This cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.

-

-

Purification:

-

Filter the solution to remove the solid support.

-

Dry the ammoniacal solution to yield the crude oligonucleotide pellet.

-

Redissolve the pellet in an appropriate buffer.

-

Purify the full-length product from truncated failure sequences using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

-

Quantification and Analysis:

-

Measure the absorbance of the purified oligonucleotide at 260 nm (A260) to determine its concentration.[9]

-

Verify the mass and purity of the final product using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Electrospray Ionization (ESI) mass spectrometry.[13]

-

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. atdbio.com [atdbio.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. C-5 Propynyl Modifications Enhance the Mechanical Stability of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syntheses of Pyrimidine-Modified Seleno-DNAs as Stable Antisense Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Furan-Modified Deoxycytidine Analogs in DNA Damage Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of DNA damage and repair is fundamental to understanding carcinogenesis, aging, and the mechanisms of action for various therapeutic agents. Modified nucleosides are invaluable tools in this field, serving as probes to investigate DNA-protein interactions, DNA repair pathways, and the structural consequences of DNA lesions. While direct research on 5-(Furan-2-yl)-dC is not extensively documented in publicly available literature, the broader class of furan-containing molecules and their impact on DNA integrity is a significant area of study. This guide provides an in-depth overview of how furan derivatives, as exemplified by the conceptual 5-(Furan-2-yl)-dC, are utilized to explore the landscape of DNA damage. The focus will be on the genotoxic mechanisms of furan and the application of synthetic furan-modified oligonucleotides in creating specific DNA lesions for research purposes.

Introduction: Furan and its Genotoxic Potential

Furan, a heterocyclic organic compound, is recognized as a potent hepatotoxicant and carcinogen in rodents.[1][2] It is found in various heat-treated foods and industrial products.[2][3] The carcinogenicity of furan is primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1, into the highly reactive metabolite, cis-2-butene-1,4-dial (BDA).[1][2] BDA is an electrophilic species that readily reacts with cellular nucleophiles, including DNA bases, to form DNA adducts.[1][4] These adducts are a form of DNA damage that can disrupt normal cellular processes like replication and transcription, leading to mutations and potentially cancer if not repaired.

The genotoxic effects of furan and its metabolite BDA have been demonstrated in various studies, showing an increase in chromosomal aberrations, micronucleus formation, and DNA damage in cell lines exposed to these compounds.[1][3]

Mechanism of Furan-Induced DNA Damage

The primary mechanism of furan-induced genotoxicity involves the formation of BDA, which then forms covalent adducts with DNA nucleobases. BDA can react with deoxyadenosine (dA), deoxyguanosine (dG), and deoxycytidine (dC).[1][4] The reaction of BDA with dC is of particular interest in the context of 5-(Furan-2-yl)-dC. While the specific adduct formed by BDA and dC has been characterized in vitro, its detection in vivo has been challenging.[1][5]

The formation of these adducts introduces structural distortions in the DNA double helix, which can be recognized by the cellular DNA repair machinery. If these adducts are not efficiently repaired, they can lead to mispairing during DNA replication, resulting in mutations.

Below is a diagram illustrating the metabolic activation of furan and its subsequent reaction with a DNA base.

Synthetic Furan-Modified Oligonucleotides in DNA Damage Studies

To overcome the challenge of studying specific DNA lesions in a complex cellular environment, researchers synthesize oligonucleotides containing specific modifications at defined positions. A furan-modified nucleoside, such as a conceptual 5-(Furan-2-yl)-dC, can be incorporated into a synthetic DNA strand. This allows for the creation of a site-specific DNA lesion.

One innovative application of this approach is the use of furan-modified oligonucleotides to induce DNA inter-strand cross-links (ICLs).[6][7] ICLs are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, preventing their separation and thereby blocking replication and transcription.[6]

The methodology involves incorporating an acyclic furan-containing nucleoside into a DNA strand. Upon selective oxidation of the furan moiety in situ, a highly reactive species is generated that instantly reacts with a complementary base on the opposing strand, forming a stable ICL.[6] This technique provides a powerful tool to study the mechanisms of ICL repair, which is a critical pathway in cancer chemotherapy resistance.[6]

The workflow for using furan-modified oligonucleotides to study DNA ICLs is depicted below.

Quantitative Data on Furan-Induced DNA Damage

The following tables summarize quantitative data from studies on furan-induced cytotoxicity and genotoxicity.

Table 1: In Vitro Cytotoxicity and Genotoxicity of Furan

| Cell Line | Furan Concentration (µM) | Duration of Exposure | Observed Effects | Reference |

| TM3 Leydig Cells | 750, 1500, 3000 | 24 hours | Reduced cell viability, increased LDH activity, increased apoptosis, increased chromosomal aberrations, comet, and micronucleus formation. | [3] |

| TM4 Sertoli Cells | 750, 1500, 3000 | 24 hours | Decreased cell viability, increased lactate dehydrogenase activity, increased lipid peroxidation, DNA damage, and apoptosis. | [8] |

Table 2: In Vivo DNA Adduct Formation and Genotoxicity of Furan in Rats

| Furan Dose (mg/kg bw) | Tissue | 14C-Furan Adducts/109 Nucleotides | Genotoxic Effects | Reference |

| 0.1 | Liver | 16.5 ± 7.4 | - | [1] |

| 2.0 | Liver | 325.2 ± 212.7 | Dose-related increase in chromosomal aberrations in splenocytes. | [1][5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., TM3 Leydig cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of furan (e.g., 750, 1500, 3000 µM) for a specified duration (e.g., 24 hours).[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Comet Assay (Single-Cell Gel Electrophoresis)

-

Cell Preparation: Treat cells with furan as described above.[3] Harvest and resuspend the cells in a low-melting-point agarose.

-

Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[3]

In Situ Furan Oxidation for ICL Formation

-

Oligonucleotide Synthesis: Synthesize a DNA oligonucleotide containing an acyclic furan-modified nucleoside using standard phosphoramidite chemistry.[6]

-

Duplex Formation: Anneal the furan-modified oligonucleotide with its complementary, unmodified DNA strand in a suitable buffer.

-

Oxidation: Add a selective oxidizing agent (e.g., N-bromosuccinimide) to the duplex solution to activate the furan moiety.[6]

-

Cross-Linking Reaction: The activated furan derivative will react with the complementary base on the opposing strand to form an ICL. The reaction is typically fast.[6]

-

Analysis: Analyze the formation of the cross-linked duplex using techniques such as denaturing polyacrylamide gel electrophoresis (PAGE), mass spectrometry, or HPLC.

Conclusion

While 5-(Furan-2-yl)-dC is not a widely documented specific compound in DNA damage literature, the principles of furan-induced genotoxicity and the application of furan-modified oligonucleotides provide a robust framework for its potential role. Furan's metabolic activation to the reactive intermediate BDA leads to the formation of DNA adducts, which are a primary source of its carcinogenic properties. Furthermore, the strategic incorporation of furan moieties into synthetic DNA offers a sophisticated method for creating site-specific DNA lesions, particularly inter-strand cross-links, enabling detailed studies of DNA repair mechanisms. This technical guide provides researchers and drug development professionals with a foundational understanding of how furan chemistry is leveraged to investigate the complex processes of DNA damage and repair.

References

- 1. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Furan-Modified Nucleic Acids: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

Nucleic acid modifications are pivotal in the development of novel therapeutics and advanced molecular tools. Among these, furan-modified nucleic acids represent a powerful class of synthetic oligonucleotides designed for inducible, site-specific covalent cross-linking. The core of this technology lies in the furan moiety, a stable aromatic ring that can be selectively oxidized to a highly reactive 4-oxo-enal derivative.[1][2] This "masked" reactive group allows for precise control over the timing and location of a covalent bond formation between two nucleic acid strands. This guide provides an in-depth overview of the synthesis, biophysical properties, and applications of furan-modified nucleic acids, with a focus on their use as tools to investigate complex biological processes such as DNA repair.

The Chemistry of Furan-Mediated Cross-Linking

The fundamental principle of this technology is the conversion of a stable furan-containing nucleoside into a reactive electrophile upon demand.[1][2] The furan ring itself is relatively inert within the duplex environment. However, upon treatment with a mild oxidizing agent, such as N-bromosuccinimide (NBS), or through photosensitized generation of singlet oxygen, the furan is converted into a cis-2-butene-1,4-dial (a reactive 4-oxo-enal).[1][2] This electrophilic species reacts instantly with a nucleophilic exocyclic amine on a nearby base in the complementary strand, forming a stable interstrand cross-link (ICL).[1][3] Studies have shown a strong selectivity for cross-linking to complementary adenine (A) and cytosine (C) bases.[1]

The workflow for furan-mediated cross-linking is a controlled, multi-step process. It begins with the chemical synthesis of a furan-modified phosphoramidite, which is then incorporated into a specific position within an oligonucleotide sequence during solid-phase synthesis. This modified oligonucleotide can be hybridized to its target strand, and only upon the addition of an external trigger (the oxidant) does the cross-linking reaction proceed to completion.

Biophysical and Biochemical Properties

Thermodynamic Stability

The incorporation of synthetic modifications can affect the thermodynamic stability of a nucleic acid duplex. In the case of the commonly used acyclic furan-containing nucleoside, a significant destabilization of the duplex is observed prior to cross-linking.[1] This is attributed to the loss of hydrogen bonding and base stacking interactions that a natural nucleobase would provide. The melting temperature (Tm), the point at which half of the duplex molecules dissociate, is a key measure of this stability.

The table below summarizes the melting temperatures of DNA duplexes containing an acyclic furan-modified residue (represented as '2') compared to their unmodified counterparts. The data illustrates a consistent and significant drop in Tm, ranging from approximately 17°C to over 36°C, depending on the sequence context.

| Oligonucleotide Sequence (5'-3') | Complementary Base | Modified Duplex Tm (°C) | Unmodified Duplex Tm (°C) | ΔTm (°C) |

| CTGACGA2 ATGC | A | 30.9 | 48.1 | -17.2 |

| CTGACGA2 ATGC | C | 24.0 | 52.0 | -28.0 |

| CTGACGA2 ATGC | T | 30.0 | 49.7 | -19.7 |

| CTGACGA2 ATGC | G | 29.3 | 53.4 | -24.1 |

| CTGACGG2 GTGC | A | 40.1 | 56.7 | -16.6 |

| CTGACGG2 GTGC | C | 39.6 | 59.3 | -19.7 |

| CTGACGG2 GTGC | T | 36.1 | 53.1 | -17.0 |

| CTGACGG2 GTGC | G | 38.9 | 62.4 | -23.5 |

| CTGACGC2 CTGC | A | 30.5 | 53.7 | -23.2 |

| CTGACGC2 CTGC | C | 24.9 | 61.6 | -36.7 |

| CTGACGC2 CTGC | T | 32.5 | 56.3 | -23.8 |

| CTGACGC2 CTGC | G | 32.4 | 58.7 | -26.3 |

| CTGACGT2 TTGC | A | 29.2 | 49.7 | -20.5 |

| CTGACGT2 TTGC | C | 23.1 | 53.5 | -30.4 |

| CTGACGT2 TTGC | T | 27.3 | 47.2 | -19.9 |

| CTGACGT2 TTGC | G | 26.5 | 51.7 | -25.2 |

Conversely, once the covalent cross-link is formed, the resulting duplex is exceptionally stable. The melting temperature of the cross-linked product is significantly higher than even the original, unmodified duplex, and in many cases, a complete melting transition is not observed under standard experimental conditions, indicating a highly stable covalent linkage.[1] These cross-linked duplexes have been shown to be stable for several months without degradation when stored.[1]

Nuclease Resistance

While specific quantitative data on the nuclease resistance of oligonucleotides containing a single, un-cross-linked furan modification is limited, the properties of the resulting cross-linked duplex are more established. The formation of an interstrand cross-link inherently confers significant resistance to enzymatic degradation, as the covalent linkage prevents the strand separation required by many exonucleases. One study confirmed the selectivity of the cross-linking reaction towards complementary A and C bases through enzymatic digestion with exonuclease III.[1]

For applications requiring enhanced stability prior to cross-linking, furan moieties can be incorporated into nuclease-resistant backbones, such as Peptide Nucleic Acids (PNAs). PNAs are known for their high resistance to enzymatic degradation by both proteases and nucleases.[3][4]

Applications in Drug Development and Research

The ability to generate stable, site-specific ICLs makes furan-modified oligonucleotides invaluable tools for studying the cellular machinery that deals with this highly cytotoxic form of DNA damage. These synthetic ICLs serve as defined substrates for investigating complex DNA repair pathways, such as Nucleotide Excision Repair (NER) and the Fanconi Anemia (FA) pathway.

Probing DNA Repair Pathways

The Fanconi Anemia pathway is a critical DNA repair pathway responsible for resolving interstrand cross-links. A key event in this pathway is the recruitment of the FA core complex and the subsequent monoubiquitination of the FANCI-FANCD2 protein complex, which then coordinates downstream repair events.[5][6] Furan-modified oligonucleotides can be used to create stable ICLs within plasmid DNA or as linear duplexes. These substrates can then be introduced into cell extracts or used in assays with purified proteins to study the recruitment of FA proteins and the subsequent repair steps.

Similarly, the Nucleotide Excision Repair (NER) pathway is responsible for removing a wide range of bulky DNA lesions.[1][7] The UvrABC endonuclease system in prokaryotes and the corresponding XP protein complexes in eukaryotes recognize distortions in the DNA helix, excise the damaged segment, and resynthesize the correct sequence.[7][8] Furan-generated ICLs create a significant helical distortion that is recognized by the NER machinery, making them excellent substrates for in vitro NER assays.[8]

Experimental Protocols

Synthesis of Acyclic Furan-Containing Phosphoramidite

This protocol describes the synthesis of the phosphoramidite building block required for incorporating an acyclic furan modification into an oligonucleotide.[1]

Materials:

-

(S)-(+)-3,4-O-Isopropylidenedioxybutan-1-ol

-

p-Toluenesulfonyl chloride (pTsCl)

-

Pyridine

-

Lithium bromide (LiBr)

-

N,N-Dimethylformamide (DMF)

-

Furan

-

n-Butyllithium (BuLi)

-

Tetrahydrofuran (THF)

-

4 M HCl in THF

-

4,4'-Dimethoxytrityl chloride (DMTCl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Tosylation: Dissolve (S)-(+)-3,4-O-Isopropylidenedioxybutan-1-ol in pyridine at 0°C and add pTsCl (1.15 eq.). Stir for 2.5 hours. Extract the product to yield the tosylate.

-

Bromination: Treat the tosylate with LiBr (5 eq.) in DMF at 60°C for 1 hour to yield the bromide. Purify by chromatography.

-

Furan Alkylation: In a separate flask, dissolve furan (2 eq.) in dry THF at -78°C. Add BuLi (1.8 eq.) and stir. Add the purified bromide to this solution and allow the reaction to proceed for 16 hours, warming to 0°C. Purify by column chromatography to obtain the furan-coupled product.

-

Deprotection: Remove the isopropylidene protecting group by treating with 4 M HCl in THF at 0°C for 3 hours.

-

Tritylation: Protect the primary hydroxyl group by reacting the resulting diol with DMTCl (1 eq.) in pyridine at 0°C for 1.25 hours. Purify by column chromatography to isolate the mono-tritylated product.[1]

-

Phosphitylation: Dissolve the DMT-protected nucleoside (1 eq.) in dry CH2Cl2. Add DIPEA (11 eq.) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2.5 eq.). Let the reaction proceed for 2 hours at room temperature. Purify by column chromatography to yield the final phosphoramidite product.[1]

Oligonucleotide Synthesis and Purification

Procedure:

-

Solid-Phase Synthesis: Perform oligonucleotide synthesis on a standard automated DNA/RNA synthesizer (e.g., ABI 394) at a 1 µmol scale using standard phosphoramidite chemistry.

-

Manual Coupling of Furan Monomer: For the incorporation of the furan-modified residue, interrupt the automated cycle. Perform a manual coupling for 10-30 minutes using the furan-modified phosphoramidite with dicyanoimidazole (DCI) as the activator.[1][9]

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect the bases by incubating in concentrated aqueous ammonia at 55°C overnight.

-

DMT Removal and Purification: Remove the 5'-DMT group using 1.5% aqueous trifluoroacetic acid (TFA). Purify the full-length oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Furan-Mediated Interstrand Cross-Linking

Materials:

-

Furan-modified oligonucleotide

-

Complementary target oligonucleotide

-

10x Annealing Buffer (e.g., 100 mM Phosphate Buffer, 1 M NaCl, pH 7)

-

N-bromosuccinimide (NBS) stock solution (freshly prepared)

-

Nuclease-free water

Procedure:

-

Annealing: Mix the furan-modified oligonucleotide and its complementary strand in equimolar amounts (e.g., 2-20 µM) in 1x annealing buffer. Heat the mixture to 95°C and allow it to cool slowly to room temperature to form the duplex.

-

Oxidation and Cross-Linking: Maintain the annealed duplex at a constant temperature (e.g., 20°C). Add 1 equivalent of freshly prepared NBS solution. Repeat the addition of NBS every 15 minutes until the starting modified oligonucleotide is consumed, as monitored by RP-HPLC or denaturing PAGE.[1]

-

Purification: Concentrate the reaction mixture in vacuo and purify the cross-linked duplex by preparative RP-HPLC.

Representative Nuclease Stability Assay

This protocol provides a general framework for assessing the stability of oligonucleotides against exonuclease degradation.

Materials:

-

Furan-modified oligonucleotide

-

Unmodified control oligonucleotide

-

3'-Exonuclease (e.g., Snake Venom Phosphodiesterase, SVP) or 5'-Exonuclease (e.g., Bovine Spleen Phosphodiesterase, BSP)

-

Appropriate enzyme reaction buffer

-

Quenching solution (e.g., EDTA in formamide)

-

Nuclease-free water

Procedure:

-

Reaction Setup: For each time point, prepare a reaction mixture containing the oligonucleotide (e.g., 1 nmol) in the appropriate 1x enzyme buffer.

-

Enzyme Addition: Initiate the reaction by adding the exonuclease to the mixture. Incubate at the recommended temperature (e.g., 37°C).

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and immediately add it to the quenching solution to stop the degradation.

-

Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

-

Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point compared to the zero time point to determine the rate of degradation and the oligonucleotide half-life.

Conclusion

Furan-modified nucleic acids offer a robust and versatile platform for creating site-specific and inducible covalent linkages within nucleic acid structures. The significant destabilization of the duplex prior to cross-linking, followed by the exceptional stability of the final product, provides a unique set of properties for molecular biology applications. While the primary application has been the synthesis of stable interstrand cross-links to mimic DNA damage and probe repair pathways, the underlying chemistry holds promise for the development of permanently modified antisense agents, diagnostic tools, and advanced materials in nucleic acid nanotechnology. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers looking to leverage this powerful chemical biology tool.

References

- 1. Frontiers | Methods to Study Intracellular Movement and Localization of the Nucleotide Excision Repair Proteins at the DNA Lesions in Mammalian Cells [frontiersin.org]

- 2. The Fanconi anemia pathway and DNA interstrand cross-link repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 6. Comprehensive review on Fanconi anemia: insights into DNA interstrand cross-links, repair pathways, and associated tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 8. A Rapid Assay for Measuring Nucleotide Excision Repair by Oligonucleotide Retrieval - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]

5-(Furan-2-yl)-dC: A Technical Guide to a Novel Fluorescent DNA Label

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of nucleic acid structure, dynamics, and interactions is fundamental to advancing our understanding of biological processes and developing novel therapeutics. Fluorescent nucleoside analogues have emerged as powerful tools for these investigations, offering a minimally perturbing means to introduce spectroscopic probes into DNA and RNA. Among these, 5-(Furan-2-yl)-2'-deoxycytidine (5-(Furan-2-yl)-dC) presents unique photophysical properties that make it a promising candidate for various fluorescence-based assays. This technical guide provides a comprehensive overview of 5-(Furan-2-yl)-dC, including its synthesis, photophysical characteristics, and applications as a fluorescent DNA label.

Core Properties of 5-(Furan-2-yl)-dC

5-(Furan-2-yl)-dC is a synthetic analogue of 2'-deoxycytidine where a furan ring is attached at the C5 position of the pyrimidine base. This modification imparts fluorescence to the otherwise non-emissive nucleoside, allowing for its use as an intrinsic reporter of local DNA environment and interactions.

Photophysical Characteristics

The fluorescence of 5-(Furan-2-yl)-dC is sensitive to its microenvironment, a characteristic that can be exploited to monitor changes in DNA conformation or binding events. While the furan-modified uridine analogue has been more extensively characterized, the photophysical properties of furan-containing nucleosides, including 5-(Furan-2-yl)-dC, show distinct differences in absorption, emission, and quantum efficiency based on the parent nucleobase.[1][2]

Table 1: Photophysical Properties of Furan-Containing Nucleoside Analogues

| Nucleoside Analogue | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| 5-(Furan-2-yl)-2'-deoxyuridine | Dioxane | 330 | 440 | 0.11 |

| 5-(Furan-2-yl)-2'-deoxycytidine | Not Specified | Data not available | Data not available | Data not available |

| 8-(Furan-2-yl)-2'-deoxyadenosine | Not Specified | Data not available | Data not available | Data not available |

| 8-(Furan-2-yl)-2'-deoxyguanosine | Not Specified | Data not available | Data not available | Data not available |

Note: Comprehensive quantitative data for 5-(Furan-2-yl)-dC is currently limited in the reviewed literature. The data for the uridine analogue is provided for comparison.[1]

Methodologies

Synthesis of 5-(Furan-2-yl)-2'-deoxycytidine

The synthesis of 5-(Furan-2-yl)-dC involves the conversion of a protected 5-(furan-2-yl)-2'-deoxyuridine derivative.[1]

Experimental Protocol:

-

Starting Material: 3',5'-di-O-(tert-butyldimethylsilyl)-5-(furan-2-yl)-2'-deoxyuridine.

-

Reagents: 2,4,6-triisopropylbenzenesulfonyl chloride, 4-dimethylaminopyridine (DMAP), triethylamine, and anhydrous acetonitrile.

-

Procedure:

-

To a solution of the starting material in anhydrous acetonitrile, add 2,4,6-triisopropylbenzenesulfonyl chloride, DMAP, and triethylamine.

-

Stir the reaction under an argon atmosphere at room temperature for 36 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, add concentrated ammonium hydroxide to the reaction flask.

-

Continue stirring at room temperature overnight.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product using appropriate chromatographic techniques.

-

Incorporation of 5-(Furan-2-yl)-dC into Oligonucleotides

To incorporate 5-(Furan-2-yl)-dC into synthetic DNA strands, it must first be converted into its phosphoramidite derivative. This process typically involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.

General Workflow for Phosphoramidite Synthesis and Oligonucleotide Incorporation:

Caption: General workflow for phosphoramidite synthesis and DNA incorporation.

Applications in Research and Drug Development

The environmentally sensitive fluorescence of 5-(Furan-2-yl)-dC makes it a valuable tool for investigating a range of biological phenomena.

Studying DNA-Protein Interactions

The change in fluorescence of 5-(Furan-2-yl)-dC upon protein binding can be used to monitor these interactions in real-time. This can be achieved through techniques such as fluorescence quenching or enhancement assays, and fluorescence anisotropy.

Conceptual Workflow for a Fluorescence-Based DNA-Protein Interaction Assay:

Caption: Workflow for DNA-protein interaction analysis.

Förster Resonance Energy Transfer (FRET)

5-(Furan-2-yl)-dC can potentially serve as a donor or acceptor in FRET-based assays to measure intramolecular or intermolecular distances in biological systems. Its absorption and emission properties would need to be carefully matched with a suitable FRET partner.

Principle of FRET for Distance Measurement:

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Conclusion

5-(Furan-2-yl)-dC is a fluorescent nucleoside analogue with the potential for broad applications in molecular biology and drug discovery. Its synthesis has been described, and its environmentally sensitive fluorescence makes it a promising tool for studying DNA interactions and dynamics. Further research is needed to fully characterize its photophysical properties and to develop detailed protocols for its use in various fluorescence-based assays. The methodologies and conceptual workflows presented in this guide provide a foundation for researchers to begin exploring the utility of this novel fluorescent DNA label.

References

- 1. Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. twistbioscience.com [twistbioscience.com]

Exploring the Carcinogenicity of Furan Metabolites in DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan, a heterocyclic organic compound found in a variety of heat-treated foods and industrial products, has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).[1] Its carcinogenicity is not exerted by the parent compound itself, but rather through its metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA. This technical guide provides a comprehensive overview of the current understanding of the carcinogenicity of furan metabolites, with a focus on their interaction with DNA. It is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, oncology, and pharmacology.

Metabolic Activation of Furan

The primary pathway for furan's bioactivation involves its oxidation by cytochrome P450 enzymes, particularly CYP2E1, to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDE).[2][3] This conversion is a critical step in initiating the toxic and carcinogenic effects of furan.

Interaction of Furan Metabolites with DNA

The electrophilic nature of BDE allows it to readily react with nucleophilic sites on cellular macromolecules, including DNA. This interaction leads to the formation of various DNA adducts, which are considered to be a key initiating event in furan-induced carcinogenesis.[3]

Formation of BDE-DNA Adducts

BDE has been shown to react with deoxyadenosine (dA), deoxyguanosine (dG), and deoxycytidine (dC) to form a variety of adducts.[3] The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations if not properly repaired.

Data Presentation

The following tables summarize quantitative data from key studies on furan carcinogenicity and DNA adduct formation.

Table 1: Furan-Induced Tumor Incidence in Rodents

| Species | Sex | Dose (mg/kg bw/day) | Tumor Type | Incidence (%) | Reference |

| Rat (F344/N) | Male | 2 | Cholangiocarcinoma | 86-98 | [4] |

| Rat (F344/N) | Male | 4 | Cholangiocarcinoma | 86-98 | [4] |

| Rat (F344/N) | Male | 8 | Cholangiocarcinoma | 86-98 | [4] |

| Mouse (B6C3F1) | Female | 1.0 | Hepatocellular Adenoma/Carcinoma | No significant increase | [5] |

| Mouse (B6C3F1) | Female | 2.0 | Hepatocellular Adenoma/Carcinoma | No significant increase | [5] |

| Mouse (B6C3F1) | Female | 4.0 | Hepatocellular Adenoma/Carcinoma | Increased | [5] |

| Mouse (B6C3F1) | Female | 8.0 | Hepatocellular Adenoma/Carcinoma | Increased | [5] |

Table 2: Furan-Induced DNA Adducts in Rat Liver

| Dose (mg/kg bw) | Adducts / 109 Nucleotides | Reference |

| 0.1 | 16.5 ± 7.4 | [6] |

| 2.0 | 325.2 ± 212.7 | [6] |

Table 3: Mutagenicity of cis-2-Butene-1,4-dial (BDE)

| Cell Line | Assay | Concentration (µM) | Result | Reference |

| V79-4H | Hprt mutation | up to 10 | Significant increase in mutation frequency | [4] |

| L5178Y | Tk mutation | 40 | Statistically significant increase in mutation frequency | [4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a widely used method to assess chromosomal damage.

Principle: This assay detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells in a treated population indicates that the test substance induces chromosomal damage.

Generalized Protocol:

-

Animal Dosing: Typically, rodents are administered the test substance (e.g., furan) via an appropriate route (e.g., gavage) at multiple dose levels, along with a vehicle control.

-

Tissue Collection: At a specified time after the last dose (e.g., 24 hours), bone marrow or peripheral blood is collected.

-

Slide Preparation: The collected cells are processed and stained to visualize the micronuclei. For bone marrow, polychromatic erythrocytes (PCEs) are scored, while for peripheral blood, reticulocytes are evaluated.

-

Scoring: A predetermined number of cells (e.g., 2000) per animal are scored under a microscope for the presence of micronuclei.

-

Data Analysis: The frequency of micronucleated cells is calculated for each dose group and compared to the control group using appropriate statistical methods.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Generalized Protocol:

-

Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., liver) from treated and control animals.

-

Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to break down the cell and nuclear membranes.

-

Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind and separate the DNA fragments.

-

Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using a fluorescence microscope and image analysis software.

-

Data Analysis: Parameters such as tail length, tail intensity, and tail moment are used to quantify the level of DNA damage.

Detection of BDE-DNA Adducts by Accelerator Mass Spectrometry (AMS)

AMS is an ultra-sensitive technique for quantifying rare isotopes, making it ideal for detecting low levels of DNA adducts formed from radiolabeled compounds.

Principle: A known amount of 14C-labeled furan is administered to animals. After a specific period, DNA is isolated from the target tissue. The 14C content in the DNA is then measured using AMS, which can detect attomole levels of the isotope. This allows for the precise quantification of DNA adducts.

Generalized Protocol:

-

Dosing with Radiolabeled Furan: Animals are treated with [14C]-furan.

-

DNA Isolation: DNA is extracted from the target organ (e.g., liver) and purified.

-

Sample Preparation for AMS: The purified DNA is converted to graphite.

-

AMS Analysis: The graphite sample is ionized, and the 14C ions are accelerated and counted.

-

Data Calculation: The number of adducts per unit of DNA (e.g., per 109 nucleotides) is calculated based on the measured 14C content and the specific activity of the administered [14C]-furan.

Signaling Pathways and Cellular Responses

The formation of BDE-DNA adducts can trigger a cascade of cellular events, including the activation of DNA damage response (DDR) and repair pathways. The persistence of unrepaired adducts can lead to mutations and contribute to the initiation of carcinogenesis. While the specific DNA repair pathways involved in the removal of BDE-DNA adducts are not fully elucidated, general mechanisms such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER) are known to repair various types of DNA adducts.[5][7]

In addition to direct genotoxicity through DNA adduct formation, furan-induced carcinogenesis is also thought to involve non-genotoxic mechanisms, such as chronic cytotoxicity and regenerative cell proliferation.[3][5] High doses of furan can cause liver cell death, which in turn stimulates compensatory cell division. This increased cell proliferation can enhance the likelihood of fixing spontaneous or BDE-induced mutations, thereby promoting tumor development.

Conclusion

The carcinogenicity of furan is a complex process initiated by its metabolic activation to the reactive metabolite, cis-2-butene-1,4-dial. BDE can covalently bind to DNA, forming adducts that have the potential to be mutagenic and initiate carcinogenesis. While a genotoxic mechanism is strongly implicated, non-genotoxic effects such as cytotoxicity and regenerative cell proliferation also likely contribute to the overall carcinogenic process. A thorough understanding of these mechanisms is crucial for assessing the risk posed by furan exposure and for the development of strategies to mitigate its potential health effects. Further research is needed to fully elucidate the specific DNA repair pathways involved in the processing of BDE-DNA adducts and to quantitatively link adduct levels to mutation frequencies and tumor outcomes.

References

- 1. Reaction of cis- and trans-2-Butene-1,4-dial with 2'-deoxycytidine to form stable oxadiazabicyclooctaimine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 6. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 5-(Furan-2-yl)-dC for DNA Inter-Strand Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inter-strand cross-links (ICLs) are highly cytotoxic DNA lesions that covalently link the two strands of a DNA duplex, thereby inhibiting essential cellular processes like replication and transcription.[1][2][3] This property makes ICL-inducing agents potent therapeutics in cancer treatment.[4][5] The study of ICL formation, recognition, and repair is crucial for understanding the mechanisms of action of these drugs and for developing novel therapeutic strategies.[1][4][6]

This document provides detailed application notes and protocols for the use of 5-(Furan-2-yl)-dC, a modified deoxycytidine nucleoside, as a tool for inducing site-specific DNA inter-strand cross-links. This method, based on the selective oxidation of a furan moiety, offers a fast, efficient, and highly selective means of generating stable ICLs.[2][4][7] The ability to control the timing of the cross-linking event through the addition of an oxidizing agent makes this a versatile tool for various research applications.[1]

Principle of Furan-Mediated Cross-Linking

The core of this technology lies in the conversion of a stable, non-reactive furan group into a highly reactive species.[4] A 5-(Furan-2-yl)-dC nucleoside is incorporated into a synthetic oligonucleotide. This furan-modified oligonucleotide is then hybridized to its complementary DNA strand. Upon introduction of a selective oxidizing agent, the furan ring is opened to form a reactive 4-oxo-enal derivative.[2][4] This electrophilic species readily reacts with a nucleophilic exocyclic amine group on the complementary base, typically an adenine (A) or cytosine (C), to form a stable covalent inter-strand cross-link.[1][2]

This method provides significant advantages, including high cross-linking yields, rapid reaction times, and remarkable selectivity for the complementary base, avoiding reactions with neighboring bases.[1][4] The resulting cross-linked DNA duplexes are stable and can be isolated in high purity for subsequent studies.[1][4]

Data Presentation

Table 1: Cross-Linking Efficiency and Selectivity

| Furan-Modified Oligonucleotide Sequence (5'-3') | Complementary Strand Sequence (5'-3') | Oxidizing Agent | Reaction Time | Cross-Linking Yield (%) | Selectivity | Reference |

| GCT AGX GCA TGC | GCA TGC A GC TAG C | N-Bromosuccinimide (NBS) | < 5 min | > 95 | High for complementary A | [1] |

| GCT AGX GCA TGC | GCA TGC C GC TAG C | N-Bromosuccinimide (NBS) | < 5 min | ~ 80 | High for complementary C | [1] |

| GCT AGX GCA TGC | GCA TGC G GC TAG C | N-Bromosuccinimide (NBS) | - | No cross-linking | N/A | [1] |

| GCT AGX GCA TGC | GCA TGC T GC TAG C | N-Bromosuccinimide (NBS) | - | No cross-linking | N/A | [1] |

-

X represents the 5-(Furan-2-yl)-dC modification.

Experimental Protocols

Protocol 1: Synthesis of 5-(Furan-2-yl)-dC Phosphoramidite

The synthesis of the 5-(Furan-2-yl)-dC phosphoramidite building block is a prerequisite for incorporating the modified nucleoside into an oligonucleotide. While several synthetic routes exist, a common approach involves the modification of a 2'-deoxyuridine precursor. A detailed, multi-step synthesis is typically required and can be adapted from published procedures.[1] For many researchers, it may be more practical to obtain the phosphoramidite from a commercial supplier specializing in modified nucleic acid chemistry.[8][9][10]

Protocol 2: Automated Oligonucleotide Synthesis

The incorporation of the 5-(Furan-2-yl)-dC phosphoramidite into a DNA oligonucleotide is achieved using standard automated solid-phase DNA synthesis protocols.[10]

Materials:

-

5-(Furan-2-yl)-dC phosphoramidite

-

Standard DNA phosphoramidites (dA, dC, dG, dT)

-

Controlled pore glass (CPG) solid support

-

Standard synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

-

Automated DNA synthesizer

Procedure:

-

Program the desired oligonucleotide sequence into the DNA synthesizer, specifying the position for the incorporation of the 5-(Furan-2-yl)-dC.

-

Install the 5-(Furan-2-yl)-dC phosphoramidite vial on the synthesizer.

-

Initiate the automated synthesis protocol. The synthesizer will perform the sequential coupling of phosphoramidites to the growing oligonucleotide chain on the solid support.

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed according to the manufacturer's instructions, often using concentrated ammonium hydroxide. Note that specific deprotection conditions may be required to preserve the integrity of the furan moiety.[11]

-

Purify the crude furan-modified oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

-

Verify the identity and purity of the oligonucleotide by mass spectrometry (e.g., ESI-MS).

Protocol 3: DNA Inter-Strand Cross-Linking Reaction

This protocol describes the formation of the inter-strand cross-link in a DNA duplex containing the 5-(Furan-2-yl)-dC modification.

Materials:

-

Purified furan-modified single-stranded DNA (ssDNA)

-

Purified complementary ssDNA

-

Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)

-

N-Bromosuccinimide (NBS) solution (freshly prepared, e.g., 1 mM in water)

-

Quenching solution (e.g., 1 M β-mercaptoethanol)

Procedure:

-

Annealing:

-

In a microcentrifuge tube, mix the furan-modified ssDNA and the complementary ssDNA in a 1:1 molar ratio in the annealing buffer.

-

Heat the mixture to 95°C for 5 minutes.

-

Allow the mixture to cool slowly to room temperature to facilitate duplex formation.

-

-

Cross-Linking Reaction:

-

To the annealed DNA duplex, add 1 equivalent of the freshly prepared NBS solution.

-

Incubate the reaction mixture at room temperature for 5-10 minutes. The reaction is typically very fast.[4]

-

-

Quenching:

-

Add an excess of the quenching solution (e.g., 10 equivalents of β-mercaptoethanol) to stop the reaction by consuming any unreacted NBS.

-

-

Analysis and Purification:

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (dPAGE) or denaturing HPLC. The cross-linked duplex will migrate slower than the single-stranded oligonucleotides.

-

Purify the cross-linked DNA duplex using reverse-phase HPLC or PAGE.

-

Confirm the formation of the cross-link by mass spectrometry. The mass of the product should correspond to the sum of the two single strands.

-

Visualizations

Caption: Mechanism of furan-mediated DNA inter-strand cross-linking.

Caption: Experimental workflow for furan-mediated DNA cross-linking.

Applications in Research and Drug Development

The ability to generate site-specifically cross-linked DNA duplexes has numerous applications:

-

DNA Repair Studies: These stable, well-defined ICLs serve as excellent substrates for studying the intricate cellular pathways of DNA repair.[1][4] Understanding how cells recognize and repair ICLs can provide insights into cancer biology and mechanisms of drug resistance.

-

Antisense Technology: Oligonucleotides that can form covalent bonds with their target mRNA or DNA sequences can lead to more potent and irreversible gene silencing.[1] The furan-oxidation strategy can be adapted for such antisense and antigene applications.[12][13]

-

DNA Nanotechnology: The formation of covalent linkages can be used to create stable and complex DNA-based nanostructures.

-

Drug Development: The furan-mediated cross-linking methodology can be employed in the development of new therapeutic agents that act by forming ICLs. The inducible nature of the cross-linking allows for potential targeting strategies where the activation is triggered at a specific site, for instance, through photodynamic therapy.[1]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no cross-linking yield | Incomplete annealing of DNA strands. | Optimize annealing conditions (temperature ramp, buffer concentration). |

| Degradation of the furan moiety. | Ensure proper storage of the furan-modified oligonucleotide. Avoid prolonged exposure to acidic conditions. | |

| Inactive oxidizing agent. | Use a freshly prepared solution of NBS. | |

| Incorrect stoichiometry. | Ensure a 1:1 molar ratio of the furan-modified and complementary strands. Titrate the concentration of the oxidizing agent. | |

| Multiple products observed | Non-specific oxidation or side reactions. | Decrease the concentration of the oxidizing agent or shorten the reaction time. Ensure efficient quenching. |

| Impure oligonucleotides. | Re-purify the starting single-stranded oligonucleotides. | |

| Degradation of the oligonucleotide | Nuclease contamination. | Use nuclease-free water and reagents. |

| Harsh deprotection conditions. | Follow the recommended deprotection protocol for furan-modified oligonucleotides. |

Conclusion

The use of 5-(Furan-2-yl)-dC for DNA inter-strand cross-linking provides a powerful and versatile platform for a wide range of applications in molecular biology, chemical biology, and drug development. The straightforward and efficient protocols, combined with the high selectivity and stability of the resulting cross-links, make this an attractive method for researchers seeking to investigate and manipulate DNA structure and function.

References

- 1. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. DNA interstrand crosslink repair in mammalian cells: step by step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. libpubmedia.co.uk [libpubmedia.co.uk]

- 10. DNA Phosphoramidites for Oligonucleotide Synthesis | TCI Deutschland GmbH [tcichemicals.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Applications of Furan-Modified Oligonucleotides in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-modified oligonucleotides represent a versatile class of synthetic nucleic acid analogs that have garnered significant interest in cancer research. The core of their utility lies in the furan moiety, which can be selectively oxidized to a highly reactive α,β-unsaturated aldehyde. This reactive species can then form a covalent cross-link with a nucleophilic group on a complementary nucleic acid strand or a nearby protein. This unique property has paved the way for a range of applications aimed at understanding and combating cancer.

These application notes provide an overview of the key applications of furan-modified oligonucleotides in cancer research, including their use as tools for inducing DNA inter-strand cross-links to study DNA repair mechanisms, as antisense agents to silence oncogenes, and as photosensitizer-tethered molecules for photodynamic therapy. Detailed protocols for the synthesis and application of these powerful research tools are also provided to facilitate their adoption in the laboratory.

Key Applications in Cancer Research

DNA Inter-Strand Cross-Linking for Studying DNA Damage and Repair

Furan-modified oligonucleotides serve as powerful tools to induce site-specific DNA inter-strand cross-links (ICLs). ICLs are highly cytotoxic lesions that block DNA replication and transcription, making them a cornerstone of many chemotherapeutic strategies.[1][2] By synthetically introducing a furan-modified nucleotide into an oligonucleotide, researchers can generate a specific ICL at a predetermined sequence upon oxidation. This allows for the precise study of the cellular mechanisms involved in ICL repair, pathways that are often dysregulated in cancer and contribute to therapeutic resistance.[3]

Antisense Applications for Oncogene Silencing

The ability to form covalent bonds with target nucleic acids makes furan-modified oligonucleotides potent antisense agents.[4] Traditional antisense oligonucleotides rely on non-covalent hybridization to their target mRNA, which can be reversible. By forming an irreversible cross-link, furan-modified oligonucleotides can achieve a more stable and potent knockdown of oncogenic gene expression. This approach is being explored for targeting key cancer drivers such as c-Myc.[5][6][7] Furan-modified Peptide Nucleic Acids (PNAs) are particularly promising in this context due to their high binding affinity and biological stability.[8][9]

Photodynamic Therapy (PDT)

Furan-modified oligonucleotides can be utilized in photodynamic therapy, a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[10][11][12] By conjugating a photosensitizer to a furan-modified oligonucleotide designed to target a specific cancer-related nucleic acid sequence, the generation of ROS can be localized to the tumor cells, enhancing the specificity and efficacy of the therapy. The furan moiety itself can also be activated by singlet oxygen generated during PDT, leading to cross-linking and further enhancing the therapeutic effect.[3][4]

Data Presentation

Table 1: Cross-linking Efficiency and Duplex Stability of Furan-Modified Oligonucleotides